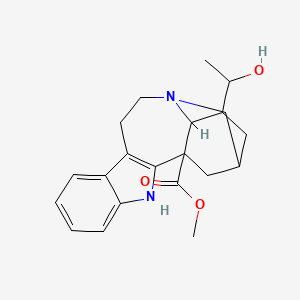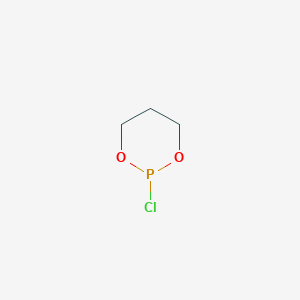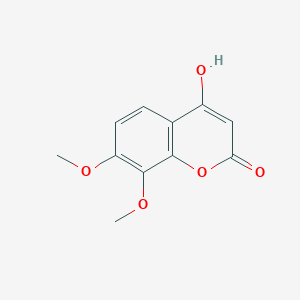
4-hydroxy-7,8-dimethoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7,8-dimethoxy-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family It is characterized by its unique structure, which includes a benzopyran ring with hydroxy and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-7,8-dimethoxy-2H-1-benzopyran-2-one can be achieved through various methods. One notable method involves the use of biocatalytic domino reactions. For instance, alkaline protease from Bacillus licheniformis can catalyze the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the enzymatic chemoselectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-7,8-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and methoxy groups, which can act as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions may produce various substituted benzopyran compounds.
Applications De Recherche Scientifique
4-Hydroxy-7,8-dimethoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent . Additionally, this compound is used in the development of new materials and industrial processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-7,8-dimethoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
4-Hydroxy-7,8-dimethoxy-2H-1-benzopyran-2-one can be compared with other similar compounds, such as 4-hydroxycoumarin and 7-methoxycoumarin . While these compounds share a similar benzopyran core structure, the presence and position of hydroxy and methoxy groups confer unique chemical and biological properties. For example, 4-hydroxycoumarin is well-known for its anticoagulant properties, whereas 7-methoxycoumarin is studied for its potential use in photodynamic therapy.
Propriétés
Numéro CAS |
2650-15-9 |
|---|---|
Formule moléculaire |
C11H10O5 |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
4-hydroxy-7,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O5/c1-14-8-4-3-6-7(12)5-9(13)16-10(6)11(8)15-2/h3-5,12H,1-2H3 |
Clé InChI |
UMUSKAHXFBQKKL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



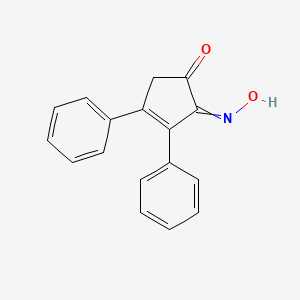

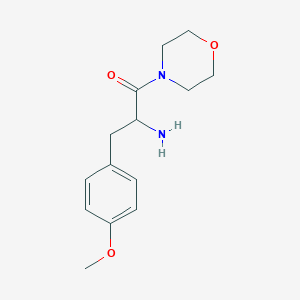

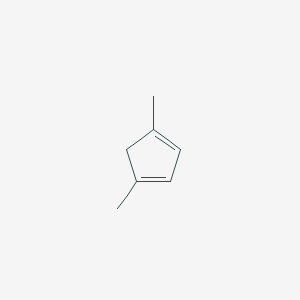
![2-[4-[Carboxy(phenyl)methyl]-1,4-dihydroxycyclohexyl]-2-phenylacetic acid](/img/structure/B14740831.png)

